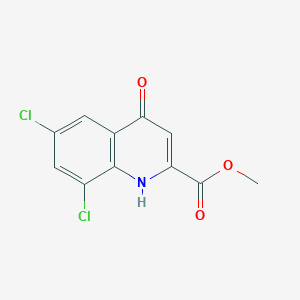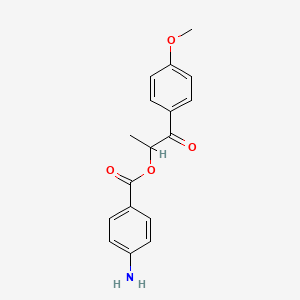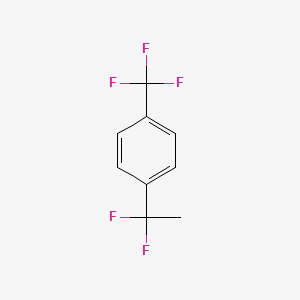
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H7F5 and a molecular weight of 210.14 . It’s used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds, such as (1,1-difluoroethyl)arenes, involves various methods including nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions .Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene” consists of a benzene ring with a difluoroethyl group and a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the introduction of the difluoroethyl group onto aromatic rings .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics , the study of proteomes and their functions. Specifically, it’s used in the identification and quantification of proteins, understanding their structure, function, and interactions. The unique properties of the compound, such as its fluorinated groups , make it suitable for labeling proteins or peptides to enhance detection sensitivity in mass spectrometry-based proteomics .
Organic Synthesis
In organic synthesis, this molecule serves as a building block for creating more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine into target molecules, which can significantly alter the chemical and physical properties of these compounds, such as increased stability and bioavailability .
Medicinal Chemistry
The compound’s structure is beneficial in medicinal chemistry for the development of new pharmaceuticals. The presence of difluoroethyl and trifluoromethyl groups can improve the metabolic stability of potential drug candidates, making them more resistant to enzymatic degradation .
Material Science
In material science, “1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene” can be used to modify the surface properties of materials. It can impart hydrophobicity , which is useful in creating repellent coatings or enhancing the durability of materials exposed to harsh environments .
Agricultural Chemistry
This compound may find applications in agricultural chemistry, particularly in the synthesis of pesticides or herbicides . The fluorine atoms could contribute to the selectivity and potency of such agents, providing effective protection against pests and weeds while minimizing environmental impact .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound in various chromatographic techniques. Its distinct chemical signature allows for accurate calibration and quantification of similar compounds in complex mixtures .
Environmental Science
The compound’s stability and inertness make it a candidate for studying environmental transport and degradation processes. Researchers can track its movement and transformation in different ecosystems to understand the fate of similar organic pollutants .
Fluorine Chemistry Research
Lastly, it’s an important subject in fluorine chemistry research. Scientists explore the reactivity and properties of fluorinated compounds, which are essential in many areas, including pharmaceuticals, agrochemicals, and advanced materials .
Propriétés
IUPAC Name |
1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-2-4-7(5-3-6)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOQCHYHYSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



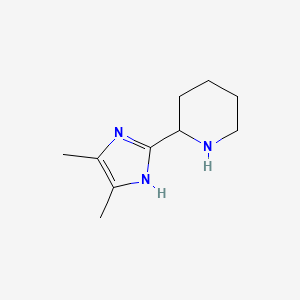

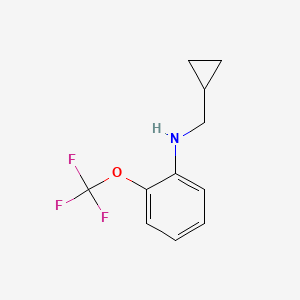
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
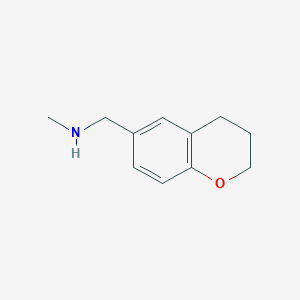
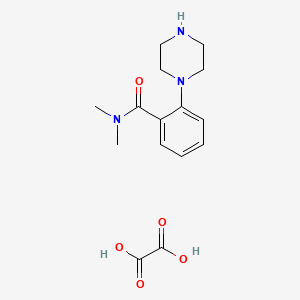
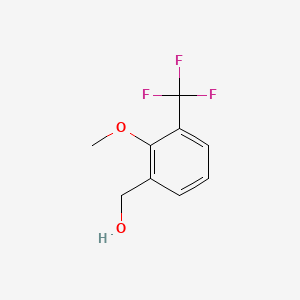

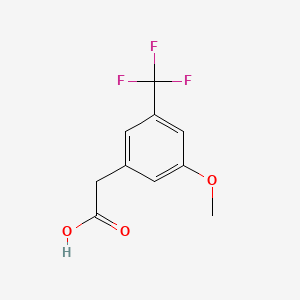
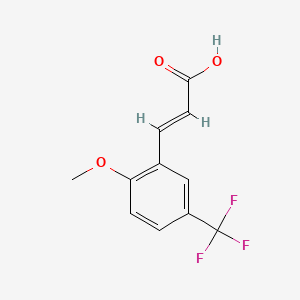
![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)
